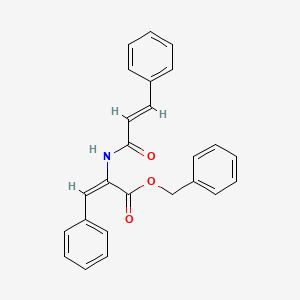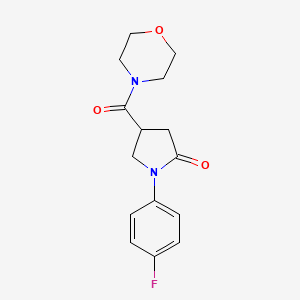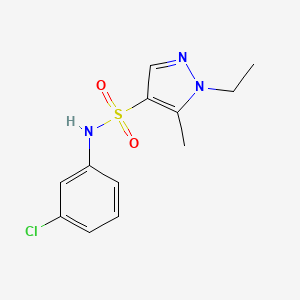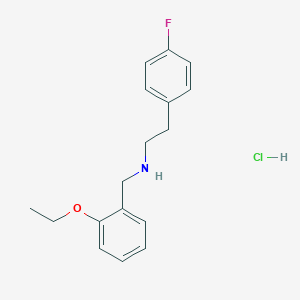![molecular formula C18H13ClN4 B5337603 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory Activity: The compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant Activity: this compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective Activity: The compound has been found to exhibit neuroprotective activity by reducing neuronal damage and enhancing cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activity. The compound has been found to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective activity, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions that researchers can explore with 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine. Some of these directions include:
1. Development of Novel Anti-Cancer Drugs: The compound has shown promising results as an anti-cancer agent, and further research can be done to develop novel drugs based on its structure.
2. Neurological Disorders: The compound has also shown potential for the treatment of neurological disorders, and further research can be done to explore its use in these areas.
3. Drug Delivery Systems: The low solubility of this compound can be overcome by developing novel drug delivery systems, which can enhance its bioavailability and efficacy.
4. Structure-Activity Relationship Studies: Further studies can be done to explore the structure-activity relationship of this compound, which can help in the development of more potent and selective drugs based on its structure.
Conclusion:
In conclusion, this compound is a compound with diverse biological activity that has shown promising results in various fields of scientific research. Its potential applications in cancer research, neurological disorders, and antimicrobial activity make it a valuable tool for researchers. Further studies can be done to explore its structure-activity relationship and develop novel drugs based on its structure.
Synthesemethoden
The synthesis of 2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-chlorobenzylhydrazine with ethyl acetoacetate in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to obtain the final product. This method has been optimized to obtain high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has been found to be effective against various types of cancer, including lung, breast, and colon cancer.
2. Neurological Disorders: The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
3. Antimicrobial Activity: this compound has also shown promising results as an antimicrobial agent. It has been found to be effective against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
2-benzyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-15-8-6-14(7-9-15)16-10-11-20-18-21-17(22-23(16)18)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBTJYBSQCFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5337542.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5337573.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-7-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337576.png)


![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5337586.png)
![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)
![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)thiourea](/img/structure/B5337617.png)
